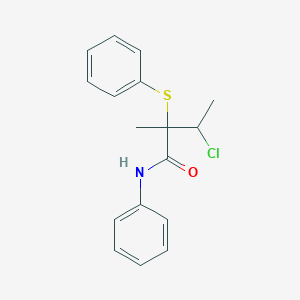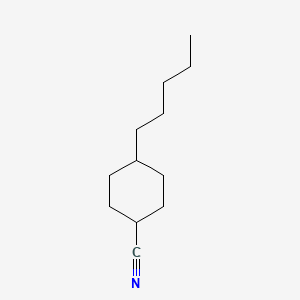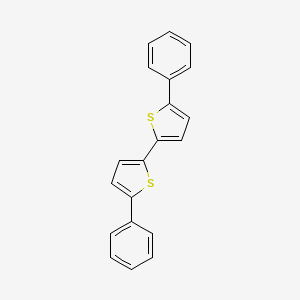
2,2'-Bithiophene, 5,5'-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Bithiophene, 5,5’-diphenyl- is an organic compound belonging to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by two thiophene rings connected at the 2-position, with phenyl groups attached at the 5-positions of each thiophene ring. It is known for its unique electronic properties and is often used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bithiophene, 5,5’-diphenyl- typically involves the coupling of 2-bromo-5-phenylthiophene with a suitable reagent. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts and boronic acids or esters . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts, solvents, and reaction parameters is crucial for efficient industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Bithiophene, 5,5’-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, or sulfonated thiophenes.
Wissenschaftliche Forschungsanwendungen
2,2’-Bithiophene, 5,5’-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of 2,2’-Bithiophene, 5,5’-diphenyl- involves its interaction with various molecular targets and pathways. In electronic applications, the compound’s conjugated system allows for efficient charge transport and light absorption. In biological systems, it may interact with cellular components, leading to specific biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bithiophene: Lacks the phenyl groups, leading to different electronic properties.
2,2’5’,2’'-Terthiophene: Contains an additional thiophene ring, which can alter its reactivity and applications.
2,2’5’,2’‘5’‘,2’‘’-Quaterthiophene: Contains four thiophene rings, further extending its conjugated system and enhancing its electronic properties.
Uniqueness
2,2’-Bithiophene, 5,5’-diphenyl- is unique due to the presence of phenyl groups at the 5-positions of the thiophene rings. This structural feature imparts distinct electronic properties, making it suitable for specific applications in organic electronics and materials science.
Eigenschaften
CAS-Nummer |
83495-30-1 |
|---|---|
Molekularformel |
C20H14S2 |
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
2-phenyl-5-(5-phenylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C20H14S2/c1-3-7-15(8-4-1)17-11-13-19(21-17)20-14-12-18(22-20)16-9-5-2-6-10-16/h1-14H |
InChI-Schlüssel |
FEHNQAUYPFZIKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


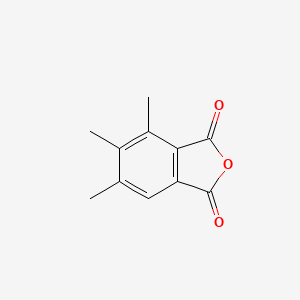
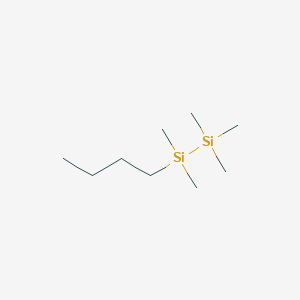
![(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid](/img/structure/B14424868.png)
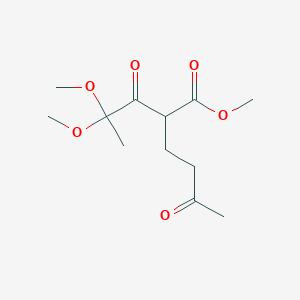

![1-Thia-4-azaspiro[4.5]decane-2,3-dione](/img/structure/B14424880.png)
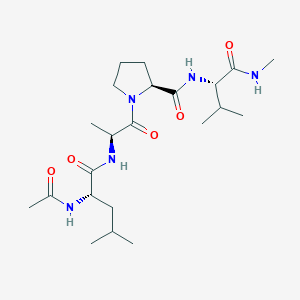
![3-[(2-methoxyphenyl)methyl]-1H-quinoxalin-2-one](/img/structure/B14424899.png)
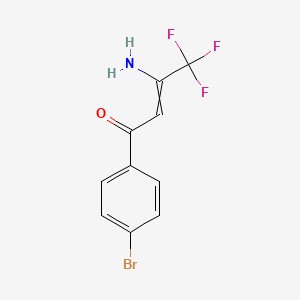
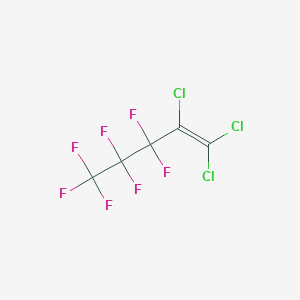
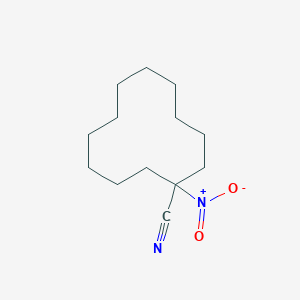
![1,1'-[Oxybis(methyleneselanyl)]bis(4-methoxybenzene)](/img/structure/B14424915.png)
